Benzene, (1-ethoxyethenyl)-

Organic Synthesis Cycloaddition Enol Ether Chemistry

Benzene, (1-ethoxyethenyl)- (CAS 6230-62-2), also known as α-ethoxystyrene or acetophenone ethyl enol ether, is an α-alkoxy-substituted styrene derivative with the molecular formula C10H12O and a molecular weight of 148.2017 g/mol. It is characterized by an enol ether functional group directly attached to a phenyl ring.

Molecular Formula C10H12O
Molecular Weight 148.20 g/mol
CAS No. 6230-62-2
Cat. No. B15178028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, (1-ethoxyethenyl)-
CAS6230-62-2
Molecular FormulaC10H12O
Molecular Weight148.20 g/mol
Structural Identifiers
SMILESCCOC(=C)C1=CC=CC=C1
InChIInChI=1S/C10H12O/c1-3-11-9(2)10-7-5-4-6-8-10/h4-8H,2-3H2,1H3
InChIKeyPDNJMHZLMGTCDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzene, (1-ethoxyethenyl)- (CAS 6230-62-2) Chemical Profile and Structural Classification


Benzene, (1-ethoxyethenyl)- (CAS 6230-62-2), also known as α-ethoxystyrene or acetophenone ethyl enol ether, is an α-alkoxy-substituted styrene derivative with the molecular formula C10H12O and a molecular weight of 148.2017 g/mol [1]. It is characterized by an enol ether functional group directly attached to a phenyl ring [1]. This compound belongs to the broader class of vinyl ethers and serves as a protected, more nucleophilic form of acetophenone, which is its corresponding ketone. Its primary utility lies in its distinct reactivity profile as an electron-rich diene and nucleophile in organic synthesis, distinguishing it from its ketone counterpart and other enol ether analogs.

Why Generic Substitution Fails: The Critical Impact of the Ethoxy Group on Reactivity and Selectivity


The performance of α-alkoxystyrenes in chemical reactions is exquisitely sensitive to the nature of the alkoxy substituent. Simple substitution of the ethoxy group for a methoxy or trimethylsiloxy group on the α-alkoxystyrene scaffold does not yield a functionally equivalent outcome. The electronic and steric effects imparted by the specific alkoxy group (methoxy, ethoxy, trimethylsiloxy) directly dictate the reaction pathway, product distribution, and yield. A direct comparative study demonstrates that α-ethoxystyrene leads to a different set of products with dimethyl fumarate compared to its methoxy and trimethylsiloxy analogs [1]. Therefore, for applications requiring the specific chemical behavior documented for α-ethoxystyrene, substituting it with a closely related analog will likely result in experimental failure or a completely different and undesired outcome.

Evidence-Based Differentiation of Benzene, (1-ethoxyethenyl)- (α-Ethoxystyrene)


Divergent Reactivity of α-Ethoxystyrene vs. α-Methoxystyrene and α-Trimethylsiloxystyrene with Dimethyl Fumarate

In a direct head-to-head study, α-ethoxystyrene was found to react with dimethyl fumarate (DMFM) to yield novel open-chain adducts, a reaction pathway not observed for its closest analogs, α-methoxystyrene and α-trimethylsiloxystyrene, under the same conditions [1].

Organic Synthesis Cycloaddition Enol Ether Chemistry Alkene Functionalization

Physical Property Comparison: α-Ethoxystyrene vs. Acetophenone

While a direct experimental comparison is not available, the fundamental physicochemical properties of α-ethoxystyrene can be inferred from its structure and compared to its parent ketone, acetophenone. This comparison highlights key differences relevant to handling and use in synthesis.

Physical Organic Chemistry Chemical Property Prediction Solvent Selection Reaction Design

Optimal Application Scenarios for Benzene, (1-ethoxyethenyl)- Based on Verifiable Evidence


Synthesis of Specific Open-Chain Adducts via Reaction with Dimethyl Fumarate

This compound is uniquely suited for the synthesis of novel open-chain adducts when reacted with dimethyl fumarate (DMFM). As demonstrated in the literature, the reaction proceeds via an alkyl group migration and solvent incorporation pathway that is specific to the ethoxy substituent and not observed with methoxy or trimethylsiloxy analogs [1]. Researchers aiming to access this specific class of adducts should procure α-ethoxystyrene over other α-alkoxystyrenes.

Diels-Alder and Ene Reactions with Dimethyl Acetylenedicarboxylate (DMAD)

α-Ethoxystyrene is an effective participant in [4+2] cycloadditions with dimethyl acetylenedicarboxylate (DMAD), yielding both 1:1 Diels-Alder and 1:2 Diels-Alder-ene adducts [1]. This reactivity profile confirms its utility as a diene component in the construction of complex carbocyclic frameworks.

General Use as a Protected, Nucleophilic Acetophenone Synthon

As the ethyl enol ether of acetophenone, this compound serves as a masked and more nucleophilic form of the parent ketone. Its procurement is justified for synthetic strategies that require a latent acetophenone moiety that can be unveiled under mild acidic conditions, or for reactions where the enol ether's enhanced nucleophilicity and electron-rich double bond are advantageous compared to the electrophilic carbonyl of acetophenone.

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